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Hispidulin 7-O-neohesperidoside

Cat. No.: B14867766
M. Wt: 608.5 g/mol
InChI Key: HZJDPVVMWCISAC-RDJJTCITSA-N
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Description

Significance of Flavonoid Glycosides in Phytochemical Research

Flavonoid glycosides are a major class of secondary metabolites ubiquitously found in the plant kingdom. nih.govencyclopedia.pub In plants, glycosylation enhances the water solubility and stability of flavonoid aglycones, facilitating their storage in vacuoles. researchgate.net From a research perspective, the glycosidic forms of flavonoids are often more readily isolated from plant sources than their aglycone counterparts.

The diversity of sugar moieties and the various possible linkage positions on the flavonoid core contribute to a vast array of structurally distinct flavonoid glycosides. This structural diversity is a key reason for the wide range of biological activities attributed to these compounds. tandfonline.com Phytochemical research into flavonoid glycosides is driven by their potential pharmacological applications, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. wisdomlib.orgnih.gov The nature and position of the sugar can influence the bioavailability and metabolism of the flavonoid, making the study of glycosides crucial for understanding their potential health benefits. researchgate.net

Chemical Classification and Core Structural Attributes of Flavones

Flavonoids are characterized by a C6-C3-C6 carbon skeleton, which consists of two benzene rings (A and B) connected by a three-carbon heterocyclic C-ring. researchgate.net Based on the structural modifications of this C-ring, flavonoids are categorized into several subclasses, including flavones, flavonols, flavanones, isoflavones, and anthocyanins. nih.govresearchgate.net

Flavones, a major subclass of flavonoids, are defined by a double bond between the C2 and C3 positions of the C-ring and a ketone group at the C4 position. encyclopedia.pub The core structure of a flavone (B191248) is 2-phenyl-4H-1-benzopyran-4-one. Hydroxyl (-OH) and methoxy (-OCH3) groups are common substituents on the A and B rings, and their positions and numbers contribute to the specific identity and properties of individual flavones. mdpi.com Glycosylation of flavones typically occurs at one of the hydroxyl groups, with the 7-position being a frequent site of attachment. nih.govencyclopedia.pub

Table 1: Core Structural Features of Flavones

FeatureDescription
Basic Skeleton C6-C3-C6
C-Ring Structure Double bond between C2 and C3; Ketone at C4
Common Substituents Hydroxyl (-OH), Methoxy (-OCH3)
Glycosylation Site Commonly at the 7-position hydroxyl group

Hispidulin (B1673257) 7-O-neohesperidoside: Context within Glycosylated Flavone Research

Hispidulin is a naturally occurring flavone with the chemical name 4′,5,7-trihydroxy-6-methoxyflavone. nih.gov It has been the subject of research for its various biological activities, including antioxidant and anti-inflammatory properties. nih.govwikipedia.org Hispidulin 7-O-neohesperidoside is a glycosylated derivative of hispidulin. researchgate.net

In this compound, a disaccharide, neohesperidose, is attached to the hispidulin aglycone at the 7-position via an O-glycosidic bond. researchgate.net Neohesperidose consists of a rhamnose sugar linked to a glucose sugar (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside). researchgate.net The presence of this bulky sugar moiety significantly alters the polarity and molecular weight of the hispidulin core.

The study of this compound is part of a broader effort to understand how glycosylation affects the bioactivity of flavones. Research on this specific compound has explored its anti-inflammatory potential. researchgate.netnih.gov By investigating the properties of this compound, scientists can gain insights into the structure-activity relationships of glycosylated flavones, which can inform the development of new therapeutic agents.

Table 2: Chemical Identity of Hispidulin and its Glycoside

CompoundChemical FormulaMolecular WeightCore StructureGlycosidic Moiety
HispidulinC16H12O6300.26 g/mol 4′,5,7-trihydroxy-6-methoxyflavoneN/A
This compoundC28H32O15608.55 g/mol HispidulinNeohesperidose

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32O15 B14867766 Hispidulin 7-O-neohesperidoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H32O15

Molecular Weight

608.5 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O15/c1-10-19(31)22(34)24(36)27(40-10)39-9-17-20(32)23(35)25(37)28(43-17)42-16-8-15-18(21(33)26(16)38-2)13(30)7-14(41-15)11-3-5-12(29)6-4-11/h3-8,10,17,19-20,22-25,27-29,31-37H,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,27+,28+/m0/s1

InChI Key

HZJDPVVMWCISAC-RDJJTCITSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)O)O)O)O)O)O

Origin of Product

United States

Natural Occurrence, Isolation, and Distribution Profiling of Hispidulin 7 O Neohesperidoside

Identification of Primary Botanical Sources

The presence of Hispidulin (B1673257) 7-O-neohesperidoside is documented in distinct plant families, highlighting its natural distribution.

Asteraceae Family: Cirsium japonicum var. ussuriense (Korean Thistle)

Cirsium japonicum var. ussuriense, commonly known as the Korean Thistle, is a significant botanical source of Hispidulin 7-O-neohesperidoside. phcog.comnih.govnih.gov Studies have consistently isolated this compound from the aerial parts of the plant. phcog.comnih.govnih.gov Research has identified this compound as a flavone (B191248) diglycoside present in this species. nih.govresearchgate.net

Convolvulaceae Family: Ipomoea purpurea Roth

The first report of this compound in scientific literature originated from its isolation from the flowers of Ipomoea purpurea Roth, a member of the Convolvulaceae family. researchgate.net This initial discovery established a foundational understanding of the compound's existence in the plant kingdom.

Distribution within Japanese Cirsium Species and Related Genera

While previously identified in Cirsium japonicum var. ussuriense, this compound has also been newly discovered in other Japanese Cirsium species. researchgate.netkahaku.go.jp A survey of flavonoid crystal and powder samples deposited in the National Museum of Nature and Science in Japan identified the compound among other flavonoids from 37 Cirsium taxa. kahaku.go.jp This research marked the first report of flavonoids for 20 of these Cirsium taxa, including C. boninense, C. hanamakiense, C. alpicola, C. aidzuense, and C. ishizuchiense, thereby broadening the known distribution of this compound within the genus. kahaku.go.jp

Table 1: Primary Botanical Sources of this compound

FamilySpeciesPlant Part
AsteraceaeCirsium japonicum var. ussurienseAerial Parts
ConvolvulaceaeIpomoea purpurea RothFlowers

Methodological Approaches for this compound Isolation

The isolation and purification of this compound from its natural sources involve specific extraction and chromatographic techniques.

Solvent-Based Extraction Protocols: Methanolic Extraction Optimization

Methanolic extraction is a consistently utilized method for isolating this compound. phcog.comnih.govnih.gov The process typically involves using methanol (B129727) to extract the compound from the dried and powdered aerial parts of plants like Cirsium japonicum var. ussuriense. phcog.comnih.govnih.govresearchgate.net This solvent-based approach is effective for obtaining crude extracts containing the target flavonoid glycoside prior to further purification steps.

Chromatographic Separation Techniques for Compound Purification

Following initial extraction, chromatographic techniques are essential for the purification of this compound. High-Performance Liquid Chromatography (HPLC) is a key analytical method for both the qualitative and quantitative analysis of this compound. researchgate.netturkjps.org For separation, reversed-phase columns, such as C12 or C18, are commonly employed. researchgate.netphcogj.com The mobile phase often consists of a gradient system, for example, using water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid, to achieve optimal separation of flavonoids from the complex plant extract. researchgate.net

Comprehensive Spectroscopic Characterization and Structural Elucidation of Hispidulin 7 O Neohesperidoside

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of Hispidulin (B1673257) 7-O-neohesperidoside, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR: Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Assignments

The ¹H NMR spectrum of Hispidulin 7-O-neohesperidoside reveals characteristic signals for the flavone (B191248) and sugar components. The ¹³C NMR spectrum complements this by identifying the carbon skeleton of the molecule. Specific chemical shifts are crucial for assigning each proton and carbon to its precise position within the molecule.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position ¹³C (δc) ¹H (δH)
Aglycone (Hispidulin)
2 164.5
3 103.2 6.56 (s)
4 182.5
5 153.2
6 132.0
7 156.7
8 91.5 6.59 (s)
9 157.8
10 105.8
1' 121.5
2' 128.8 7.94 (d)
3' 116.2 6.92 (d)
4' 161.5
5' 116.2 6.92 (d)
6' 128.8 7.94 (d)
6-OCH₃ 60.5 3.75 (s)
Glucose
1'' 100.2 5.91 (d)
2'' 77.1
3'' 76.8
4'' 70.0
5'' 76.5
6'' 61.0
Rhamnose
1''' 100.8 6.57 (s)
2''' 70.5
3''' 70.8
4''' 72.5
5''' 68.8
6''' 18.2 1.25 (d)

Note: Chemical shifts (δ) are given in ppm. Data is compiled from various sources and may show slight variations depending on the solvent and instrument used.

Two-Dimensional NMR Correlation Experiments: COSY, HMQC, and HMBC Analyses for Full Assignment.researchgate.net

Two-dimensional NMR experiments are indispensable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships, crucial for identifying adjacent protons within the same spin system, such as those in the aromatic rings and the sugar units. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence): HMQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu A key HMBC correlation is observed between the anomeric proton of the glucose unit (H-1'') at approximately δH 5.91 and the carbon at C-7 of the hispidulin aglycone (δC 156.7), confirming the point of glycosylation. researchgate.net Furthermore, a correlation between the anomeric proton of the rhamnose unit (H-1''') at δH 6.57 and the C-2 of the glucose unit (δC 77.1) establishes the neohesperidoside linkage (rhamnosyl-(1→2)-glucosyl). researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight and formula of this compound and offers insights into its structure through fragmentation patterns. The molecular formula for this compound is C₂₈H₃₂O₁₅. chemfaces.com In mass spectrometry analysis, the molecule can be identified by its deprotonated molecular ion [M-H]⁻. The fragmentation pattern typically shows the loss of the sugar moieties. For instance, the loss of the neohesperidose unit results in a fragment ion corresponding to the hispidulin aglycone.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Flavone Chromophore Characterization.kahaku.go.jp

UV-Vis spectroscopy is used to characterize the flavone chromophore of this compound. The UV spectrum of flavonoids typically exhibits two major absorption bands, referred to as Band I and Band II. For hispidulin, these bands are characteristic of its specific hydroxylation and methoxylation pattern. The maximum wavelength (λmax) of hispidulin has been reported to be at 337 nm. phcogj.com

High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Retention Behavior.kahaku.go.jpnih.gov

High-Performance Liquid Chromatography is a key technique for determining the purity of this compound and for its quantification in complex mixtures. kahaku.go.jpturkjps.org The retention time of the compound is dependent on the specific HPLC conditions, including the column, mobile phase composition, and flow rate. For example, in some systems, the retention time for hispidulin has been recorded at 17.4 minutes and 28.18 minutes under different conditions. phcogj.comturkjps.org HPLC coupled with a photodiode array (PDA) detector can also confirm the peak identity by comparing the UV spectrum of the eluting peak with that of a standard. phcogj.comturkjps.org

In Vitro Pharmacological Activities and Mechanistic Pathways of Hispidulin 7 O Neohesperidoside

Anti-inflammatory Potential and Cellular Signaling Modulation

The compound exhibits notable anti-inflammatory activity by influencing key cellular responses to inflammatory stimuli. nih.govnih.gov Research utilizing cell lines such as RAW 264.7 macrophages and HT-29 human colonic epithelial cells has provided insights into these mechanisms. nih.govnih.govresearchgate.net

Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated Macrophage Cell Lines (e.g., RAW 264.7 Cells)

Hispidulin (B1673257) 7-O-neohesperidoside has been shown to effectively inhibit the production of nitric oxide (NO) in a dose-dependent manner in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). nih.govnih.govresearchgate.net Overproduction of NO is a hallmark of inflammatory processes, and its inhibition is a key target for anti-inflammatory agents. nih.govnih.gov Studies demonstrate that treatment with Hispidulin 7-O-neohesperidoside leads to a significant reduction in nitrite (B80452) accumulation in the cell culture medium, indicating suppressed NO synthesis. nih.govnih.govnih.gov

Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

Treatment ConditionNO Production (Relative to LPS control)
ControlLow
LPS (1 µg/mL)High
LPS + this compound (Various Concentrations)Decreased in a concentration-dependent manner

Note: This table is an illustrative representation based on findings that show a concentration-dependent inhibition. nih.govnih.gov

Downregulation of Pro-inflammatory Cytokine Expression (e.g., Interleukin-1β, Tumor Necrosis Factor-α)

The compound significantly downregulates the expression of key pro-inflammatory cytokines. nih.govnih.govphcog.com In LPS-stimulated RAW 264.7 cells, treatment with this compound resulted in a considerable decrease in the levels of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.govnih.govresearchgate.net These cytokines are pivotal mediators of the inflammatory response, and their suppression points to the compound's potent anti-inflammatory effects.

Suppression of Inducible Nitric Oxide Synthase (iNOS) Protein Levels

The inhibitory effect of this compound on NO production is directly linked to its ability to suppress the expression of the inducible nitric oxide synthase (iNOS) enzyme. nih.govnih.govphcog.com Western blot analyses have confirmed that the compound downregulates the protein levels of iNOS in LPS-induced RAW 264.7 cells. nih.govresearchgate.net By reducing the amount of this critical enzyme, the compound effectively curtails the excessive production of NO during an inflammatory response.

Attenuation of Chemotactic Cytokine Production (e.g., Interleukin-8 in HT-29 Human Colonic Epithelial Cells)

Beyond its effects on macrophages, this compound has been shown to inhibit the production of the chemotactic cytokine Interleukin-8 (IL-8) in LPS-stimulated HT-29 human colonic epithelial cells. nih.govnih.govresearchgate.net IL-8 plays a crucial role in recruiting neutrophils to sites of inflammation, particularly in the context of inflammatory bowel disease. researchgate.net The compound's ability to attenuate IL-8 production suggests a potential role in modulating inflammatory cell infiltration. nih.govnih.gov

Elucidation of Related Signaling Pathways Involved in Anti-inflammatory Action (e.g., NF-κB, MAPK pathway components)

The anti-inflammatory effects of flavonoids are often mediated through the modulation of key intracellular signaling pathways. While studies on this compound specifically are still emerging, research on its aglycone, hispidulin, provides strong indications of the likely mechanisms. Hispidulin has been found to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govresearchgate.netnih.gov It is demonstrated to inhibit the activation of NF-κB and components of the MAPK pathway such as Jun N-terminal kinase (JNK) and p38. nih.gov These pathways are central to the expression of numerous pro-inflammatory genes, including those for iNOS, TNF-α, and IL-1β. Therefore, it is highly probable that this compound exerts its anti-inflammatory effects by interfering with these critical signaling cascades.

Hepatic Protective Mechanisms

Pharmacological studies on the extract of Cirsium japonicum var. ussuriense, from which this compound is isolated, have reported hepatoprotective effects. nih.gov Furthermore, this compound itself has been specifically noted to alleviate alcohol toxicity by enhancing the oxidation of ethanol (B145695) and inhibiting lipid peroxidation, suggesting a direct role in protecting liver cells from certain types of chemical-induced stress. nih.gov

Mitigation of Bromobenzene-Induced Hepatic Lipid Peroxidation

This compound has demonstrated a significant capacity to counteract the damaging effects of bromobenzene (B47551), a known hepatotoxin, in in vitro studies. The core of bromobenzene's toxicity lies in its metabolic activation by cytochrome P-450, leading to the formation of reactive metabolites, such as bromobenzene-3,4-oxide. This epoxide can then cause severe cellular damage, including lipid peroxidation, which is a key factor in liver cell death.

Research has shown that this compound can effectively reduce the level of lipid peroxides that are elevated by bromobenzene exposure. koreascience.kr This protective effect is crucial, as lipid peroxidation is considered a major contributor to the liver necrosis induced by bromobenzene intoxication. researchgate.net The mitigation of lipid peroxidation by this compound underscores its potential as a hepatoprotective agent. koreascience.kritmedicalteam.pl

Restoration and Enhancement of Epoxide Hydrolase Activity

A key mechanistic pathway through which this compound exerts its protective effects against bromobenzene-induced toxicity is by influencing the activity of epoxide hydrolase. koreascience.kr This enzyme plays a critical role in the detoxification of reactive epoxides, such as bromobenzene epoxide, by converting them into less harmful dihydrodiols.

Studies have observed that while bromobenzene significantly decreases the activity of epoxide hydrolase, pretreatment with this compound can restore this activity to control levels. koreascience.kr This restoration is significant because it directly enhances the detoxification of the harmful bromobenzene epoxide. koreascience.kr It is noteworthy that the compound did not appear to affect the activities of other enzymes like aminopyrine (B3395922) N-demethylase, aniline (B41778) hydroxylase, or glutathione (B108866) S-transferase in the same study. koreascience.kr

Influence on Hepatic Alcohol Metabolism and Associated Oxidative Stress

This compound, isolated from Cirsium japonicum var. ussuriense, has been shown to positively influence hepatic alcohol metabolism and mitigate associated oxidative stress. nih.govresearchgate.net Chronic alcohol consumption can lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress, which is a key player in the pathogenesis of alcoholic liver disease. revistagastroenterologiamexico.orgnih.gov

In studies involving ethanol-treated rats, administration of this compound significantly enhanced the activities of key hepatic alcohol-metabolizing enzymes in a dose-dependent manner. nih.govresearchgate.net These enzymes include alcohol dehydrogenase (ADH), the microsomal ethanol-oxidizing system (MEOS), and aldehyde dehydrogenase (ALDH). nih.gov The enhancement of these enzymatic activities suggests an increased capacity for ethanol oxidation. nih.govresearchgate.net

Furthermore, the compound was found to decrease hepatic lipid peroxidation while simultaneously increasing the hepatic content of reduced glutathione. nih.govresearchgate.net It also boosted the activity of glutathione reductase. nih.govresearchgate.net These findings suggest that this compound may help alleviate alcoholic toxicity by both enhancing ethanol oxidation and inhibiting lipid peroxidation. nih.govresearchgate.netnih.gov

Other In Vitro Biological Investigations of this compound

Antioxidant Activity Evaluation in Cellular Assays

The antioxidant properties of this compound are a cornerstone of its protective effects. biosynth.com While its aglycone, hispidulin, has shown effectiveness in protecting erythrocyte membranes against lipid peroxidation and protein thiol group oxidation, the glycoside form, this compound, is noted for its role in reducing oxidative stress in various cellular models. nih.gov The compound's ability to scavenge free radicals contributes to its antioxidant activity. biosynth.com This is a key aspect of its mechanism in mitigating cellular damage induced by toxins and in inflammatory conditions. nih.govbiosynth.com

Cell Viability Assessments in Pharmacological Contexts

In various pharmacological studies, this compound has been assessed for its effects on cell viability, often as a control to ensure that the observed therapeutic effects are not due to cytotoxicity. For instance, in studies investigating its anti-inflammatory properties in lipopolysaccharide (LPS)-induced RAW 264.7 and HT-29 cells, the compound's impact on cell viability was examined. nih.govresearchgate.net These assessments are crucial for establishing a safe therapeutic window for the compound in experimental models. The aglycone, hispidulin, has also been studied for its effects on the viability of various cancer cell lines, demonstrating dose- and time-dependent effects. nih.govnih.govmdpi.com

Structure Activity Relationship Sar of Hispidulin 7 O Neohesperidoside

Contribution of the Glycosidic Moiety (Neohesperidoside) to Biological Activity

The neohesperidoside unit, a disaccharide composed of rhamnose and glucose, significantly modifies the properties of the hispidulin (B1673257) aglycone. The addition of this sugar moiety generally increases the water solubility of the flavonoid, which can, in turn, influence its absorption and distribution within biological systems. nih.gov Flavonoid glycosides, being more hydrophilic, often require hydrolysis by intestinal microbiota to their aglycone form before they can be absorbed. mdpi.com

The glycosidic moiety can also directly influence how the molecule interacts with biological targets. The presence of the sugar can either facilitate or hinder the binding of the flavonoid to enzymes and receptors. This interaction is highly specific to the type of sugar and its linkage to the flavonoid. The neohesperidoside in Hispidulin 7-O-neohesperidoside, therefore, confers a unique pharmacological profile that differs from hispidulin alone or hispidulin attached to other sugars.

A study on hesperidin (B1673128) and its derivatives highlighted that modifications to the glycosidic moiety, such as acylation, can alter the lipophilicity and, consequently, the biological properties of the flavonoid. nih.gov While not a direct study on this compound, this illustrates the principle that the nature of the glycosidic portion is a key determinant of activity.

Comparative Analysis of this compound with its Aglycone (Hispidulin)

Comparing a flavonoid glycoside to its aglycone is a fundamental approach in SAR studies. Hispidulin itself is a bioactive flavone (B191248) with a range of documented pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. nih.govresearchgate.net The primary structural difference in this compound is the substitution of the hydroxyl group at the 7-position with the neohesperidoside sugar.

This substitution has significant consequences for its biological activity. For instance, the antioxidant capacity of flavonoids is often linked to the number and position of free hydroxyl groups. nih.gov By blocking the 7-hydroxyl group, the antioxidant profile of this compound may be altered compared to hispidulin.

On the other hand, the glycoside form may have advantages. This compound has been shown to inhibit the production of inflammatory mediators. nih.govresearchgate.net A study on streptozotocin-induced diabetic mice showed that hispidulin can improve glycemic control. nih.gov While this study focused on the aglycone, it provides a baseline of activity that can be compared with future studies on its glycoside. The conversion of flavonoid glucosides to their aglycone forms is often considered to increase biological activity, as the aglycones can more easily permeate into tissues. nih.gov

FeatureHispidulinThis compound
Structure AglyconeGlycoside with neohesperidoside at the 7-position
Solubility Lower in aqueous solutionsHigher in aqueous solutions
Bioavailability Can be absorbed via passive diffusion nih.govOften requires hydrolysis to aglycone by gut microbiota before absorption mdpi.com
Known Activities Antioxidant, anti-inflammatory, anticancer, antidiabetic nih.govresearchgate.netnih.govAnti-inflammatory nih.govresearchgate.net

Influence of Glycosylation Position on Pharmacological Profiles

The position of glycosylation on the flavonoid skeleton is a critical factor in determining its pharmacological profile. In this compound, the sugar is attached at the 7-position of the A-ring. This specific placement influences the molecule's interactions with biological targets and its metabolic fate.

The hydroxyl groups on the flavonoid rings are key sites for enzymatic reactions and binding to proteins. Glycosylation at the 7-position can sterically hinder or otherwise modify interactions at this site. It also blocks a potential site for phase II metabolic conjugation reactions, which could alter the compound's bioavailability and how long it remains in the body.

For example, a study on luteolin (B72000) glycosides, which are structurally related to hispidulin glycosides, showed that the position of the sugar moiety influenced the spectral properties of the molecule, indicating that the electronic environment of the flavonoid is altered by the sugar's location. researchgate.net This change in electronic properties can translate to differences in binding affinities for target proteins. Had the neohesperidoside been attached to the 4'-hydroxyl group on the B-ring, for instance, the resulting isomer would likely exhibit a different set of biological activities due to the altered steric and electronic properties of that part of the molecule. Therefore, the 7-O-glycosylation is a key feature defining the specific pharmacological activities of this compound.

Biosynthesis and Biotransformation of Hispidulin 7 O Neohesperidoside

Current Understanding of Flavonoid Glycoside Biosynthetic Pathways

The biosynthesis of flavonoid glycosides like hispidulin (B1673257) 7-O-neohesperidoside is a multi-step process that begins with the general phenylpropanoid pathway. This pathway generates the core flavonoid structure, which is then modified by a series of enzymes, including glycosyltransferases.

While the complete biosynthetic pathway for hispidulin 7-O-neohesperidoside has not been fully elucidated in a single organism, research on the biosynthesis of similar flavonoid 7-O-neohesperidosides in tea plants (Camellia sinensis) provides significant insights. The formation of the neohesperidoside moiety, which consists of a glucose molecule attached to a rhamnose molecule, is catalyzed by two specific UDP-glycosyltransferases (UGTs). ptfarm.pl

The process occurs sequentially:

Glucosylation: An enzyme, rCsUGT75L12, transfers a glucose unit from UDP-glucose to the 7-hydroxyl group of the flavonoid aglycone, forming a 7-O-glucoside. ptfarm.pl

Rhamnosylation: Subsequently, another enzyme, rCsUGT79B28, attaches a rhamnose unit from UDP-rhamnose to the 2"-hydroxyl position of the newly added glucose, creating the final 7-O-neohesperidoside. ptfarm.pl

The expression of the genes encoding these two UGTs has been shown to correlate with the accumulation of flavonoid 7-O-glucosides and 7-O-neohesperidosides in tea plants, supporting their role in this biosynthetic pathway. ptfarm.pl The initial formation of the hispidulin aglycone itself follows the general flavonoid biosynthetic pathway, starting from phenylalanine and involving key enzymes such as chalcone (B49325) synthase, chalcone isomerase, and flavone (B191248) synthase.

In Vitro Metabolic Fate and Enzymatic Transformations of this compound

The in vitro metabolism of this compound is expected to begin with the hydrolysis of the glycosidic bond, releasing the aglycone, hispidulin. The subsequent metabolism of hispidulin has been investigated, particularly its interaction with human liver cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many foreign compounds.

Studies using human liver microsomes have shown that hispidulin has an inhibitory effect on specific CYP isoforms. Notably, hispidulin was found to inhibit the activity of CYP3A4 and CYP2E1. latamjpharm.orglatamjpharm.org The nature of this inhibition differs between the two enzymes. For CYP3A4, hispidulin acts as a non-competitive inhibitor, while for CYP2E1, it functions as a competitive inhibitor. latamjpharm.orglatamjpharm.org Furthermore, hispidulin was identified as a time-dependent inhibitor of CYP2E1. latamjpharm.orglatamjpharm.org These findings suggest that hispidulin has the potential to influence the metabolism of other substances that are substrates for these enzymes.

EnzymeInhibition TypeIC50 (μM)Ki (μM)
CYP3A4 Non-competitive13.967.77
CYP2E1 Competitive20.6711.75

Data from in vitro studies with human liver microsomes. latamjpharm.orglatamjpharm.org

Role of Microbial Metabolism in Compound Transformation

The gut microbiota plays a significant role in the transformation of many dietary polyphenols, including flavonoid glycosides. For this compound, it is anticipated that the initial step of metabolism in the gut would be the hydrolysis of the sugar moiety by bacterial glycosidases, releasing the aglycone hispidulin.

The subsequent biotransformation of hispidulin by intestinal microflora has been studied using a pig cecal model, which is considered a suitable ex-vivo system for mimicking the human large intestine. In this model, hispidulin was observed to be almost completely converted within 24 hours of incubation. ptfarm.pl The primary metabolic transformation was O-demethylation, converting hispidulin into scutellarein. ptfarm.pl This initial metabolite, scutellarein, can be further broken down through ring cleavage, leading to the formation of 3-(4-hydroxyphenyl)-propionic acid. ptfarm.pl

This microbial degradation pathway highlights the significant impact of the gut microbiome on the ultimate fate and potential biological activity of hispidulin and its glycosides.

Future Research Perspectives and Advanced Methodologies for Hispidulin 7 O Neohesperidoside Studies

Chemoenzymatic Synthesis and Derivatization Approaches for Analogue Generation

While Hispidulin (B1673257) 7-O-neohesperidoside can be isolated from natural sources, the generation of analogues with potentially enhanced or novel biological activities requires more controlled and versatile synthetic strategies. researchgate.net Chemoenzymatic synthesis, which combines the precision of enzymatic catalysis with the practicality of chemical reactions, offers a powerful tool for this purpose. rsc.orgmdpi.com

This hybrid approach allows for the regioselective and stereoselective modification of the Hispidulin 7-O-neohesperidoside scaffold. For instance, enzymes can be employed to selectively hydrolyze the glycosidic bond, providing the aglycone, hispidulin, which can then be subjected to various chemical modifications. Subsequently, glycosyltransferases can be used to introduce different sugar moieties at specific positions, creating a library of novel glycosylated analogues. Derivatization can also target the flavonoid backbone, introducing functional groups that may enhance potency, selectivity, or pharmacokinetic properties.

Table 1: Potential Chemoenzymatic Modifications of this compound

Modification TypeEnzymatic StepChemical StepPotential Outcome
Glycosylation GlycosyltransferasesActivation of sugar donorsAltered solubility and bioavailability
Deglycosylation GlycosidasesProtection of other functional groupsGeneration of the aglycone for further modification
Hydroxylation Cytochrome P450 monooxygenasesIntroduction of protecting groupsModified biological activity
Methylation O-methyltransferasesSynthesis of methylated precursorsEnhanced metabolic stability

Advanced Omics Technologies in Mechanistic Research (e.g., Metabolomics, Proteomics)

To fully elucidate the mechanisms of action of this compound, researchers are increasingly turning to advanced "omics" technologies. nih.govnih.gov These high-throughput platforms provide a global snapshot of the molecular changes occurring within a biological system in response to the compound. frontiersin.org

Metabolomics , the large-scale study of small molecules or metabolites, can reveal how this compound influences metabolic pathways. By comparing the metabolic profiles of treated and untreated cells or tissues, researchers can identify key metabolic shifts and pinpoint the enzymatic pathways being modulated. This can provide crucial insights into its effects on cellular energy production, signaling, and biosynthesis. revespcardiol.org

Proteomics , the comprehensive analysis of proteins, can identify the direct protein targets of this compound and the downstream signaling cascades it affects. revespcardiol.orgbiocat.com Techniques such as affinity chromatography coupled with mass spectrometry can be used to "fish out" binding partners from cell lysates. Furthermore, quantitative proteomics can reveal changes in protein expression levels, post-translational modifications, and protein-protein interactions, offering a detailed picture of the compound's cellular impact. nih.gov

Computational Modeling and Molecular Dynamics Simulations for Receptor Interactions

Computational approaches are becoming indispensable tools for predicting and understanding the interactions between small molecules like this compound and their biological targets. Molecular docking simulations can be used to predict the binding affinity and orientation of the compound within the active site of a target protein. This can help to prioritize potential protein targets for experimental validation and guide the design of more potent analogues.

Development of High-Throughput Screening Assays for Novel Activities

To accelerate the discovery of new biological activities for this compound and its derivatives, the development of high-throughput screening (HTS) assays is crucial. nih.gov These automated platforms allow for the rapid testing of large numbers of compounds against a specific biological target or cellular process. springernature.com

For instance, cell-based assays can be designed to measure specific cellular responses, such as enzyme activity, gene expression, or cell viability, in a multi-well plate format. nih.gov The development of such assays for targets relevant to various diseases would enable the efficient screening of a library of this compound analogues to identify compounds with novel or improved therapeutic potential. This approach significantly shortens the timeline for lead discovery and allows for a more comprehensive exploration of the compound's pharmacological landscape. nih.gov

Q & A

Q. How should researchers address discrepancies in flavonoid quantification across different extraction protocols?

  • Methodological Answer : Standardize extraction solvents (e.g., 70% ethanol vs. methanol) and sonication durations (30–60 min). Perform spike-and-recovery experiments to assess extraction efficiency and use orthogonal methods like UV-Vis and LC-MS for cross-validation .

Experimental Design Considerations

Q. What controls are essential in studies evaluating the antioxidant activity of this compound?

  • Methodological Answer : Include positive controls (e.g., ascorbic acid for DPPH assays) and negative controls (solvent-only). Measure ROS scavenging in cell-free systems (e.g., ABTS⁺) and cellular models (e.g., HepG2 under oxidative stress) .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

  • Methodological Answer : Adopt NIH guidelines for preclinical research, including blinding, randomization, and power analysis. Use tandem mass spectrometry (LC-MS/MS) for plasma concentration measurements and report AUC₀–24h and Cmax with 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.